molecular formula C16H17F3N4O B6692700 (3S,4S)-1-methyl-N-(5-phenyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide

(3S,4S)-1-methyl-N-(5-phenyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide

Cat. No.: B6692700
M. Wt: 338.33 g/mol
InChI Key: NRAORXFKIIMTLX-VXGBXAGGSA-N
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Description

(3S,4S)-1-methyl-N-(5-phenyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide is a synthetic organic compound that belongs to the class of pyrrolidine carboxamides. This compound is characterized by its complex structure, which includes a pyrazole ring, a phenyl group, and a trifluoromethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-1-methyl-N-(5-phenyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Introduction of the Phenyl Group: This step might involve a Suzuki coupling reaction between a boronic acid derivative and a halogenated pyrazole.

    Formation of the Pyrrolidine Ring: This can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Trifluoromethyl Group: This can be achieved through a nucleophilic substitution reaction using a trifluoromethylating agent.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-1-methyl-N-(5-phenyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (3S,4S)-1-methyl-N-(5-phenyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests that it could interact with various biological targets.

Medicine

In medicinal chemistry, this compound may be investigated for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, analgesic, and anticancer properties.

Industry

In the industrial sector, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of (3S,4S)-1-methyl-N-(5-phenyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The pyrazole and phenyl groups may contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-1-methyl-N-(5-phenyl-1H-pyrazol-4-yl)-4-(methyl)pyrrolidine-3-carboxamide: Similar structure but lacks the trifluoromethyl group.

    (3S,4S)-1-methyl-N-(5-phenyl-1H-pyrazol-4-yl)-4-(chloromethyl)pyrrolidine-3-carboxamide: Similar structure but has a chloromethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (3S,4S)-1-methyl-N-(5-phenyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide makes it unique compared to its analogs. The trifluoromethyl group can significantly influence the compound’s physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Properties

IUPAC Name

(3S,4S)-1-methyl-N-(5-phenyl-1H-pyrazol-4-yl)-4-(trifluoromethyl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c1-23-8-11(12(9-23)16(17,18)19)15(24)21-13-7-20-22-14(13)10-5-3-2-4-6-10/h2-7,11-12H,8-9H2,1H3,(H,20,22)(H,21,24)/t11-,12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRAORXFKIIMTLX-VXGBXAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(F)(F)F)C(=O)NC2=C(NN=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]([C@@H](C1)C(F)(F)F)C(=O)NC2=C(NN=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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